Molecular Weight Advantage for Fragment-Based Drug Discovery Compared to 6-Isopropyl Analog
The target compound possesses a molecular weight of 208.21 g/mol, which is 28.06 g/mol lower than the 6-isopropyl analog (236.27 g/mol) . This places the 6-methyl derivative firmly within the Rule-of-Three (Ro3) guidelines for fragment-based screening (MW ≤ 300), while the isopropyl analog approaches the upper limit more rapidly when conjugated to larger fragments. The 13.5% mass reduction directly improves ligand efficiency metrics when the compound serves as a hinge-binding motif in kinase programs.
| Evidence Dimension | Molecular weight for fragment library compliance |
|---|---|
| Target Compound Data | 208.21 g/mol (C10H12N2O3) |
| Comparator Or Baseline | 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid: 236.27 g/mol (C12H16N2O3) |
| Quantified Difference | 28.06 g/mol reduction (13.5% lower) |
| Conditions | Calculated molecular weight from molecular formula; fragment-based screening guidelines per Congreve et al. (2003) Rule-of-Three. |
Why This Matters
Lower molecular weight enhances compliance with fragment library design rules, increasing the probability of high-quality hit identification and efficient subsequent optimization.
